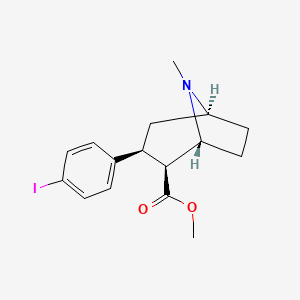
Iometopane
Descripción general
Descripción
Iometopane, also known as RTI-55, is a phenyltropane-based psychostimulant used in scientific research and some medical applications . It is a non-selective dopamine reuptake inhibitor derived from methylecgonidine . This drug was first cited in 1991 .
Molecular Structure Analysis
Iometopane has the molecular formula C16H20INO2 . The InChIKey is SIIICDNNMDMWCI-LTFFGQHJSA-N . More detailed structural analysis would require specific computational chemistry techniques or experimental data, which are not available in the search results.
Aplicaciones Científicas De Investigación
Cardiology: Cardiac Imaging
While specific applications of iometopane in cardiology are not well-documented, radiopharmaceuticals similar to iometopane are used in nuclear cardiology to assess myocardial perfusion and detect cardiac metabolism . Iometopane’s properties could potentially be applied in future cardiac imaging studies.
Oncology: Tumor Imaging
Iometopane’s ability to map neurotransmitter transporters may have implications in oncology research, particularly in studying tumors that affect neurotransmitter systems. However, current literature does not provide extensive information on its direct application in oncology .
Pharmacology: Drug Development
In pharmacological research, iometopane has been used to study the dopamine reuptake transporter. Its high affinity for the dopamine transporter makes it a valuable tool in developing and testing new psychostimulant drugs . It also serves as a benchmark to compare the efficacy of other compounds targeting the same transporter.
Brain Imaging: Neurotransmitter Studies
Iometopane is instrumental in brain imaging for scientific research. It helps visualize the distribution of dopamine and serotonin transporters, providing insights into various neurological conditions and the brain’s neurotransmitter activity .
Drug Abuse Research
Due to its strong serotonergic and dopaminergic properties, iometopane is used in research to understand the mechanisms of drug abuse and addiction. It serves as a comparative substance for drugs like cocaine in binding studies .
Radiopharmaceutical Research
Iometopane’s radiolabeled forms are used in developing new radiopharmaceuticals. Its properties allow for high-quality imaging and have set a precedent in the synthesis and application of radioiodinated compounds .
Diagnostic Agent Development
Iometopane has been part of clinical trials as a diagnostic agent, particularly in differentiating Parkinson’s disease from other tremor-related conditions. Its effectiveness in imaging dopamine transporters has been a significant contribution to the field .
Mecanismo De Acción
Target of Action
Iometopane, also known as RTI-55 or β-CIT , primarily targets the dopamine transporters (DaTs) . DaTs are located in the synapses of striatal dopaminergic neurons and play a crucial role in regulating dopamine neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron.
Mode of Action
Iometopane interacts with its target, the dopamine transporters, by binding to them . This binding is reversible , allowing the compound to attach and detach from the DaTs. The binding of Iometopane to DaTs can be visualized using Single Photon Emission Computed Tomography (SPECT) imaging . When the iodine-123 isotope of Iometopane decays, it emits a gamma ray that can be detected through SPECT .
Biochemical Pathways
The primary biochemical pathway affected by Iometopane involves dopamine neurotransmission. By binding to the dopamine transporters, Iometopane influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synapses . This can have downstream effects on various dopamine-dependent neurological processes.
Pharmacokinetics
Iometopane is administered intravenously, resulting in 100% absorption . Following administration, about 30% of the radioactivity is taken up by the striatum, compared to the entire brain . The compound is eliminated from the body primarily through the urine (about 60%) and feces (about 14%) within 48 hours . The half-life of Iometopane is approximately 13.2 hours .
Result of Action
The binding of Iometopane to dopamine transporters allows for the visualization of these transporters in the brain using SPECT imaging . This can aid in the diagnosis of conditions such as Parkinson’s disease and other Parkinsonian syndromes, which are characterized by the degeneration of dopaminergic neurons .
Action Environment
The action, efficacy, and stability of Iometopane can be influenced by various environmental factors. For instance, the physiological environment, such as the patient’s renal or hepatic function, can affect the compound’s pharmacokinetics . .
Safety and Hazards
In a phase IIb multicentre clinical study involving 96 patients, the injection of Iometopane differentiated patients with Parkinson’s disease and progressive supranuclear palsy from patients with tremor and healthy controls . There were no serious adverse effects associated with the use of Iometopane in this study .
Direcciones Futuras
While the search results do not provide specific future directions for Iometopane, it is noted that the identification of reliable biomarkers for Parkinson’s disease would dramatically accelerate research on its etiology, pathophysiology, disease progression, and therapeutics . Iometopane could potentially play a role in this research due to its ability to demonstrate the location and concentration of dopamine transporters .
Propiedades
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICDNNMDMWCI-YJNKXOJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126429 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iometopane | |
CAS RN |
135416-43-2 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135416-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOMETOPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




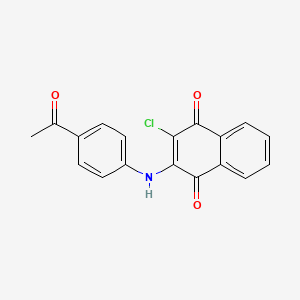
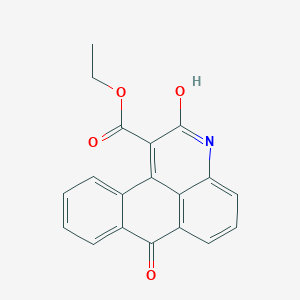
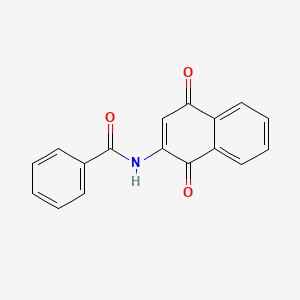
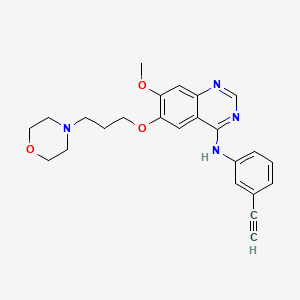
![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)

![2-[3-[5-(2-Hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile](/img/structure/B1680085.png)
![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)



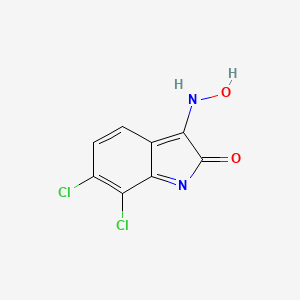
![1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1680096.png)